

# Unveiling the Toxicological Profile of 4-tert-Butylcyclohexanone: A Technical Guide

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## Compound of Interest

Compound Name: 4-Tert-butylcyclohexanone

Cat. No.: B146137

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological properties of **4-tert-butylcyclohexanone** (CAS No. 98-53-3), a synthetic fragrance ingredient. The information presented herein is intended to support safety assessments and guide further research in the fields of toxicology and drug development. This document synthesizes available data on acute toxicity, local effects, and metabolic fate, presenting it in a structured and accessible format.

## Quantitative Toxicological Data

The acute toxicity of **4-tert-butylcyclohexanone** has been evaluated through oral and dermal routes of exposure. The following tables summarize the key quantitative findings.

Table 1: Acute Toxicity Data

Endpoint	Species	Route	Value	Reference(s)
LD50	Rat	Oral	> 300 - <= 2000 mg/kg bw	<a href="#">[1]</a> <a href="#">[2]</a>
LD50	Rat	Oral	5 g/kg	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
LD50	Rabbit	Dermal	5 g/kg	<a href="#">[3]</a> <a href="#">[5]</a>

Table 2: Ecotoxicity Data

Endpoint	Species	Value	Exposure Time	Reference(s)
LC50	Daphnia sp.	12.234 mg/L	48 h	[1][2]
EC50	Desmodesmus subspicatus	45 mg/L	72 h	[1][2]

## Toxicological Endpoints

Based on the available data, **4-tert-butylcyclohexanone** is classified as harmful if swallowed. [1][6] It may cause irritation to the skin, eyes, and respiratory tract. [3][5] There is no evidence to suggest that **4-tert-butylcyclohexanone** is a carcinogen, mutagen, or reproductive toxicant. [3][7]

## Experimental Protocols

Detailed experimental protocols for the toxicological assessment of **4-tert-butylcyclohexanone** are not readily available in the public domain. However, the reported studies likely followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are descriptions of the probable methodologies used for the key toxicological endpoints.

### Acute Oral Toxicity (Following OECD Guideline 401/420)

The acute oral toxicity of **4-tert-butylcyclohexanone** was likely determined using a method similar to the OECD Guideline 401 (now obsolete) or 420 (Acute Oral Toxicity – Fixed Dose Procedure).

- **Test Animals:** Healthy, young adult rats of a single sex (typically females) are used. [1] The animals are acclimatized to the laboratory conditions before the study.
- **Dosage:** The test substance is administered as a single oral dose. In a fixed dose procedure, the substance is administered at one of the defined dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight) to a small group of animals.
- **Administration:** The substance is typically administered by gavage using a stomach tube.

- **Observation:** Animals are observed for mortality, clinical signs of toxicity (such as changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
- **Pathology:** At the end of the observation period, all animals are subjected to a gross necropsy.

## Acute Dermal Toxicity (Following OECD Guideline 402)

The acute dermal toxicity was likely assessed according to a protocol similar to the OECD Guideline 402.

- **Test Animals:** Healthy young adult animals (e.g., rats or rabbits) with healthy, intact skin are used.<sup>[8]</sup>
- **Preparation of Animals:** Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
- **Dosage and Application:** The test substance is applied uniformly over an area of at least 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
- **Observation:** Animals are observed for mortality and signs of toxicity for at least 14 days. Body weights are recorded weekly.
- **Pathology:** All animals are subjected to a gross necropsy at the conclusion of the study.

## Skin Irritation (Following OECD Guideline 404)

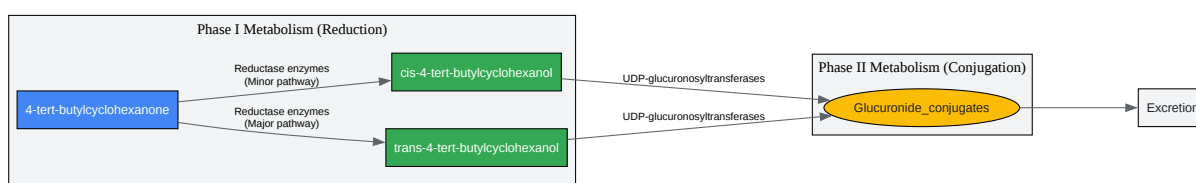
The potential for skin irritation was likely evaluated using a method consistent with OECD Guideline 404.

- **Test Animals:** Albino rabbits are the preferred species for this test.
- **Application:** A small amount (0.5 g for solids) of the test substance is applied to a small patch of shaved skin and covered with a gauze patch.
- **Exposure:** The exposure duration is typically 4 hours.

- Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours). The reactions are scored.

## Metabolic Pathway

The primary metabolic pathway of **4-tert-butylcyclohexanone** in rabbits involves the reduction of the ketone group to a secondary alcohol, forming cis- and trans-4-tert-butylcyclohexanol.[3] The trans-isomer is the major metabolite.[3] These alcohol metabolites are then conjugated with glucuronic acid to facilitate their excretion.[3]

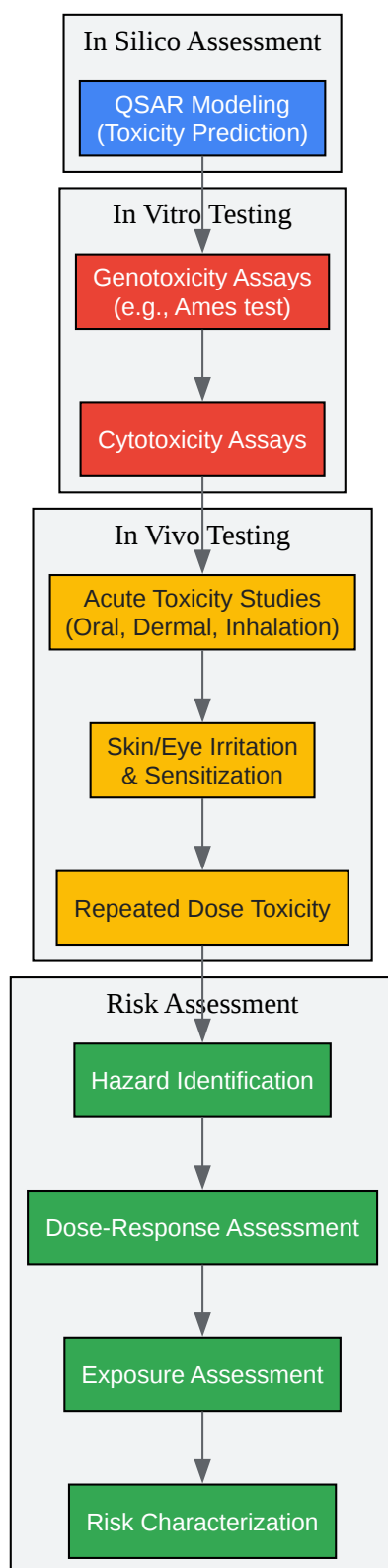


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Caption: Metabolic pathway of **4-tert-butylcyclohexanone**.

## Toxicological Assessment Workflow

A general workflow for the toxicological assessment of a chemical substance like **4-tert-butylcyclohexanone** involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies.



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Caption: General workflow for toxicological assessment.

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